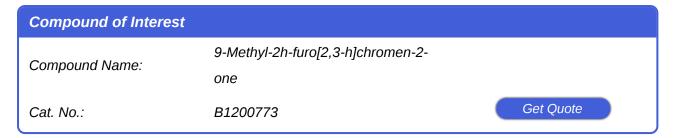


A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Psoralens

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Trimethylpsoralen (Trioxsalen), a potent photosensitizing agent used in phototherapy, is a synthetic derivative of the naturally occurring furanocoumarin, psoralen. While Trimethylpsoralen itself is not found in nature, its parent compound and other related furanocoumarins are abundant in various plant species. This technical guide provides an indepth overview of the natural sources, biosynthesis, and isolation protocols for psoralen and its isomers, which form the foundational structures for synthetic derivatives like Trimethylpsoralen. Understanding these natural origins and extraction methodologies is crucial for researchers in phytochemistry, pharmacology, and drug development.

Natural Sources of Psoralens

Psoralens are a class of phytochemicals known as furanocoumarins, which are secondary metabolites produced by plants as a defense mechanism. They are found in a variety of plant families, most notably Apiaceae, Fabaceae, Moraceae, and Rutaceae.

Psoralea corylifolia(Babchi): The seeds of this plant, belonging to the Fabaceae family, are
one of the richest and most traditionally significant sources of psoralen and its isomer,
isopsoralen (angelicin).[1][2] It is widely used in traditional Chinese and Ayurvedic medicine
for treating skin disorders like vitiligo and psoriasis.[3]



- Ammi majus(Bishop's Weed): A member of the Apiaceae family, the seeds of Ammi majus are a primary natural source for other important linear furanocoumarins like bergapten (5methoxypsoralen) and xanthotoxin (8-methoxypsoralen).[4][5] Historically, xanthotoxin was first isolated from this plant.[6]
- Ficus carica(Common Fig): Belonging to the Moraceae family, the leaves and latex of the common fig are significant sources of psoralen and bergapten.[2][7] The concentration of these compounds is often higher in the epidermal cells of leaf nerves and petioles.[7]
- Other Sources: Psoralens are also present in various other plants, including celery (Apium graveolens), parsley (Petroselinum crispum), parsnip (Pastinaca sativa), and nearly all citrus fruits, though typically in lower concentrations than the primary sources listed above.[1][2]

Quantitative Analysis of Psoralen Content

The concentration of psoralens varies significantly depending on the plant species, the specific part of the plant, geographical location, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Psoralen Content in Psoralea corylifolia

Plant Part	Extraction/Ana lytical Method	Compound	Concentration	Reference
Seeds	HPLC	Psoralen	7.8 mg/g	[8]
Seeds	HPLC	Angelicin (Isopsoralen)	2.3 mg/g	[8]
Seeds	50% Ethanol Extraction	Psoralen	0.147% (m/m)	[9][10]
Crude Extract (Seeds)	HSCCC	Psoralen	39.6 mg per 100 mg extract	[11][12]
Crude Extract (Seeds)	HSCCC	Isopsoralen	50.8 mg per 100 mg extract	[11][12]

Table 2: Furanocoumarin Content in Ammi majus Fruits

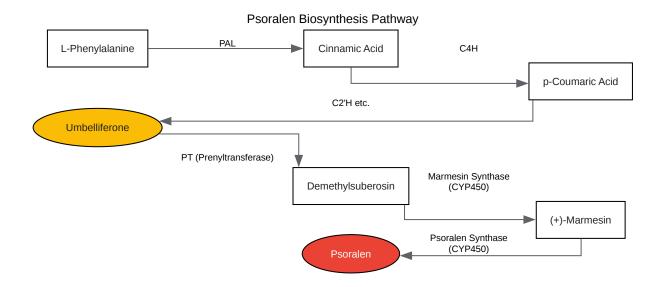


Compound	Extraction/Analytic al Method	Concentration (per 100g dry wt.)	Reference
Isopimpinellin	ASE / RP-HPLC/DAD	404.14 mg	[5]
Xanthotoxin	ASE / RP-HPLC/DAD	368.04 mg	[5]
Bergapten	ASE / RP-HPLC/DAD	253.05 mg	[5]

Biosynthesis of Psoralens

Psoralens are derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The biosynthesis of these compounds is a complex, multi-step enzymatic process. The key precursor for all psoralens is umbelliferone, which is synthesized via the shikimate pathway.[7][13] From umbelliferone, the pathway bifurcates to form linear furanocoumarins (like psoralen) and angular furanocoumarins (like angelicin).[7]

The key steps for linear psoralen biosynthesis involve the prenylation of umbelliferone to form demethylsuberosin, which is then cyclized by a marmesin synthase. The resulting (+)-marmesin is subsequently converted to psoralen by a psoralen synthase.[13] Both marmesin synthase and psoralen synthase are cytochrome P450-dependent monooxygenases.[13][14]





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Caption: Biosynthesis pathway of linear psoralens from L-Phenylalanine.

Isolation and Purification Protocols

The isolation of psoralens from their natural sources involves extraction, fractionation, and purification. The specific protocol can be adapted based on the starting material and desired purity.



General Workflow for Psoralen Isolation Plant Material (e.g., P. corylifolia seeds) **Drying & Grinding** Solvent Extraction (Soxhlet, Maceration) Filtration & Concentration (Rotary Evaporation) Crude Extract Purification (Column Chromatography, HSCCC) **Collect Fractions Pure Compound** Analysis & Identification (HPLC, NMR, MS)

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Caption: Generalized experimental workflow for isolating psoralens.



Protocol 1: Soxhlet Extraction of Psoralea corylifolia Seeds

This protocol is adapted for obtaining a crude extract rich in furanocoumarins.

- Preparation: Shade-dry fresh seeds of Psoralea corylifolia and grind them into a coarse powder. Defat the powder with petroleum ether at room temperature to remove lipids.[15][16]
- Extraction: Place the defatted powder (e.g., 1 kg) into a thimble and extract with methanol for 10-12 hours in a Soxhlet apparatus at 60°C.[15][16]
- Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator. This yields a concentrated crude extract.[15]

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible sample adsorption.[11] This protocol is optimized for separating psoralen and isopsoralen from a P. corylifolia crude extract.[11][12]

- Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexaneethyl acetate-methanol-water in a volume ratio of 5:5:4.5:5.5. Mix the solvents thoroughly in a separatory funnel and allow the layers to equilibrate. Separate the upper (stationary) and lower (mobile) phases and degas them by sonication for 30 minutes before use.[11][12]
- HSCCC Apparatus Setup:
 - Fill the multilayer coil column entirely with the upper phase (stationary phase).
 - Rotate the apparatus at a high speed (e.g., 800-1000 rpm) while pumping the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.
- Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the mobile phase emerging from the tail outlet), dissolve the crude extract (e.g., 100 mg) in the upper phase and inject it into the column.[11]
- Elution and Fractionation: Continue the elution with the mobile phase. Monitor the effluent continuously with a UV detector at 254 nm. Collect the peak fractions corresponding to



psoralen and isopsoralen based on the chromatogram.[11]

 Recovery: Evaporate the collected fractions under reduced pressure to obtain the purified compounds. From 100 mg of crude extract, yields of approximately 39.6 mg of psoralen and 50.8 mg of isopsoralen, each at over 99% purity, can be achieved.[11][12]

Protocol 3: Analytical Quantification by RP-HPLC-DAD

This method is for the quantitative analysis of psoralen in plant extracts and formulations.[17] [18]

- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm).[16]
 - Mobile Phase: Isocratic elution with acetonitrile and distilled water (40:60, v/v).[17][18]
 - Flow Rate: 1.0 mL/min.[17][18]
 - Detection: Photodiode Array (PDA) detector set at 247 nm.[17][18]
 - Injection Volume: 20 μL.[16]
- Standard Preparation: Prepare a stock solution of psoralen standard (e.g., 1000 μg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20 to 5000 ng/mL).[17][18]
- Sample Preparation: Dissolve a known quantity of the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[16]
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
 Identify the psoralen peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of psoralen using the linear regression equation derived from the standard calibration curve.[16][17]



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- To cite this document: BenchChem. [A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Psoralens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200773#trimethylpsoralen-natural-sources-and-isolation]

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